molecular formula C15H21N3O2 B5687350 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione

8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione

Numéro de catalogue B5687350
Poids moléculaire: 275.35 g/mol
Clé InChI: RFFSWCWBWCPSGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Mécanisme D'action

AZD-9291 is a selective inhibitor of mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, which is commonly found in NSCLC. It works by irreversibly binding to the ATP-binding site of the mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, thereby inhibiting its activity and preventing the downstream signaling pathways that promote tumor growth. AZD-9291 has a high selectivity for mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione over wild-type 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, which reduces the risk of adverse effects.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have several biochemical and physiological effects. It inhibits the activity of mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, which leads to the inhibition of downstream signaling pathways that promote tumor growth. It also induces apoptosis, or programmed cell death, in tumor cells. AZD-9291 has been shown to be well-tolerated in preclinical and clinical studies, with a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

AZD-9291 has several advantages for lab experiments. It is a highly selective inhibitor of mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione, which reduces the risk of off-target effects. It has also been shown to be effective in preclinical models of NSCLC, which suggests that it may have potential for clinical use. However, there are also some limitations to using AZD-9291 in lab experiments. Its synthesis method is complex and may require specialized equipment and expertise. Additionally, its high selectivity for mutant 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the research and development of AZD-9291. One area of focus is the optimization of its synthesis method to make it more efficient and scalable. Another area of focus is the development of combination therapies that incorporate AZD-9291 with other drugs to enhance its efficacy. Additionally, there is ongoing research into the use of AZD-9291 in other types of cancer that have mutations in the 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione pathway. Overall, AZD-9291 has shown promising results in the treatment of NSCLC and has potential for further research and development.

Méthodes De Synthèse

AZD-9291 is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method is complex and involves several steps, including the preparation of the key intermediate, the cyclization of the intermediate to form the spirocyclic core, and the final functionalization of the molecule. The synthesis of AZD-9291 has been described in detail in several research publications.

Applications De Recherche Scientifique

AZD-9291 has been extensively studied for its potential use in the treatment of NSCLC. It has been shown to be effective in patients with advanced 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione T790M mutation-positive NSCLC, who have developed resistance to first-generation 8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione TKIs. AZD-9291 has also been studied in preclinical models of NSCLC and has shown promising results in inhibiting tumor growth and inducing tumor regression.

Propriétés

IUPAC Name

8-[2-(2-methylimidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-12-16-6-7-17(12)8-9-18-13(19)10-15(11-14(18)20)4-2-3-5-15/h6-7H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFSWCWBWCPSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCN2C(=O)CC3(CCCC3)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.